Researchers often face failure when using generic β-keto esters in catalysis or biocatalysis. N-Ethyl-3-oxobutanamide provides the exact N-ethyl steric and electronic profile required.
Guaranteed purity and batch consistency for process development.
N-Ethyl-3-oxobutanamide (CAS 10138-46-2), commonly referred to as N-ethylacetoacetamide, is a versatile β-ketoamide building block characterized by an active methylene group flanked by a ketone and an N-ethyl-substituted amide. With a molecular weight of 129.16 g/mol, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymer catalysts. Unlike simpler β-keto esters, the N-ethyl moiety introduces a defined steric and lipophilic handle that fundamentally alters its coordination chemistry, downstream structure-activity relationships (SAR), and reactivity profiles. For industrial and scientific procurement, selecting this specific compound over its unsubstituted or N-methyl analogs is driven by the need for precise solubility parameters, specific catalyst ligand architectures, or targeted biocatalytic reduction outcomes .
Generic substitution of N-ethyl-3-oxobutanamide with the more common ethyl acetoacetate or N-methylacetoacetamide routinely fails due to divergent physicochemical and reactivity behaviors. In coordination chemistry, the N-ethyl group alters the steric bulk and electron density of the enolate oxygen, directly impacting the latency and curing kinetics of organometallic catalysts (such as zirconium-based polyurethane curatives) in ways that esters cannot replicate [1]. Furthermore, in process chemistry, the specific N-monoalkyl substitution pattern dictates the compound's susceptibility to over-halogenation at the active methylene site, requiring entirely different reactor conditions (e.g., cryogenic control or chloral adduct intermediates) compared to N,N-dialkyl analogs [2]. Consequently, substituting this compound alters downstream product purity, catalyst performance, and biocatalytic process requirements.
In the enantioselective reduction of β-dicarbonyls to (S)-3-hydroxy compounds using Saccharomyces cerevisiae (baker's yeast), the structural shift from an ester to an N-ethyl amide fundamentally alters process requirements. While the baseline ester ethyl acetoacetate achieves near-quantitative conversion (up to 100%) using free or simply supported cells, N-ethyl-3-oxobutanamide exhibits very low yields under identical free-cell conditions. Viable enantioselective conversion of the N-ethyl target strictly requires physical immobilization of the yeast within alginate or polyurethane matrices [1].
| Evidence Dimension | Requirement for biocatalyst immobilization |
| Target Compound Data | N-Ethyl-3-oxobutanamide: Very low yield with free cells; requires alginate/polyurethane matrix for viable (S)-enantiomer production. |
| Comparator Or Baseline | Ethyl acetoacetate (ester baseline): 100% conversion and 99% ee achievable without complex polymer immobilization. |
| Quantified Difference | Binary operational shift (free-cell compatible vs. strict matrix immobilization required). |
| Conditions | Saccharomyces cerevisiae reduction in organic/aqueous systems at 20–30 °C. |
Procurement and process engineers scaling up chiral β-hydroxy amide synthesis must budget for and engineer polymer immobilization matrices, as standard free-cell protocols used for esters will fail.
During the synthesis of α-chloro intermediates, the substitution pattern on the amide nitrogen dictates reaction selectivity. When chlorinating N-monoalkyl derivatives like N-ethyl-3-oxobutanamide or N-methylacetoacetamide, standard protocols suffer from severe over-chlorination, yielding up to 15–20% of inseparable 2,2-dichloro pollutants. In stark contrast, N,N-dialkyl comparators (such as N,N-dimethylacetoacetamide) achieve nearly 100% selectivity and 99.2% yield for the monochloro product under similar conditions. To achieve high purity with the N-ethyl target, buyers must utilize specialized low-temperature aqueous protocols (-1 °C to -25 °C) or intermediate chloral condensations [1].
| Evidence Dimension | Monochlorination selectivity and impurity formation |
| Target Compound Data | N-monoalkyl acetoacetamides (Target class): Prone to 15–20% 2,2-dichloro impurity formation under standard conditions. |
| Comparator Or Baseline | N,N-dimethylacetoacetamide (Dialkyl comparator): 99.5% monochloro purity, 0.4% dichloro impurity. |
| Quantified Difference | ~15-20% reduction in selectivity for the monoalkyl target vs. the dialkyl comparator. |
| Conditions | Direct chlorination of the active methylene group. |
Buyers scaling up halogenated derivatives must account for significantly higher purification costs or modified cryogenic reactor requirements compared to using N,N-dialkyl substitutes.
N-Ethyl-3-oxobutanamide acts as a critical bidentate ketoamide ligand in the formulation of organozirconium catalysts (Zr(L)(A1)(A2)(A3)) designed to replace toxic tin-based polyurethane curatives. Compared to simpler diketones or the ester analog ethyl acetoacetate, N-alkyl ketoamides coordinate through an enolized structure that modifies the hydrolytic stability and catalytic latency of the zirconium center. The N-ethyl substituent provides a specific steric profile that differentiates its curing kinetics from both bulkier N,N-diethylacetoacetamide and unsubstituted variants[1].
| Evidence Dimension | Zirconium catalyst ligand substitution |
| Target Compound Data | N-Ethyl-3-oxobutanamide: Forms stable Zr(L)x complexes with tuned deblocking temperatures for PU curing. |
| Comparator Or Baseline | Ethyl acetoacetate / Acetylacetone: Baseline oxygen-only ligands with different coordination strengths and latency profiles. |
| Quantified Difference | Shift from O,O-coordination (ester) to N-alkyl-modulated O,O-coordination (ketoamide enolate). |
| Conditions | Synthesis of Zr(IV) alkoxide/ketoamide complexes for isocyanate-polyol reactions. |
Formulators of heavy-metal-free polyurethane systems must select the exact N-alkyl ketoamide to achieve the precise pot-life and curing speed required for their specific resin architecture.
Essential for biocatalytic workflows where the target is an (S)-3-hydroxy-N-ethylbutanamide derivative, provided the facility is equipped for yeast immobilization techniques, as free-cell reductions will fail[1].
The optimal ligand choice for formulating zirconium-based (Zr(L)(A1)(A2)(A3)) curing agents where the N-ethyl steric profile is required to tune the pot-life and deblocking temperature of the resin [2].
The required starting material for synthesizing specific N-ethyl-substituted heterocycles or α-chloro-N-ethylacetoacetamides, provided the process engineering accounts for the strict low-temperature or adduct-based protocols needed to prevent 2,2-dichloro impurities [3].